molecular formula C6H8BrN3 B1439274 6-Bromo-2-ethylpyrimidin-4-amine CAS No. 811450-27-8

6-Bromo-2-ethylpyrimidin-4-amine

Cat. No.: B1439274
CAS No.: 811450-27-8
M. Wt: 202.05 g/mol
InChI Key: BOAVHEKZVCPPMS-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Chemical Research

Pyrimidine scaffolds are of immense importance in chemical research, largely due to their presence in the very fabric of life. researchgate.netnih.gov The nucleobases cytosine, thymine, and uracil (B121893), which are fundamental components of DNA and RNA, are all pyrimidine derivatives. nih.gov This biological prevalence has spurred extensive research into pyrimidine-containing compounds, revealing a wide array of pharmacological activities. researchgate.netresearchgate.net

Scientists have successfully developed numerous pyrimidine-based drugs with applications ranging from anticancer and antiviral to anti-inflammatory and antimicrobial agents. benthamscience.comnih.govhumanjournals.comgsconlinepress.com The adaptability of the pyrimidine ring allows for the introduction of various substituents, which can fine-tune the molecule's biological activity and physical properties. nih.gov This "privileged scaffold" status makes pyrimidines a continuous focus for the discovery of new and effective therapeutic agents. benthamscience.comnih.gov

Overview of Halogenated and Alkyl-Substituted Aminopyrimidines in Synthetic Chemistry

The introduction of halogen atoms and alkyl groups to the aminopyrimidine core significantly influences its reactivity and potential applications. Halogenated pyrimidines, for instance, are key intermediates in a variety of chemical transformations. The halogen atom, often bromine or chlorine, serves as a good leaving group, facilitating nucleophilic substitution reactions where it can be replaced by other functional groups. nih.gov This allows for the construction of diverse molecular architectures.

Alkyl-substituted aminopyrimidines are also of great interest. The alkyl groups can impact the molecule's lipophilicity, which in turn can affect its solubility and ability to cross biological membranes. Furthermore, the position and nature of the alkyl and amino substituents can direct the course of further chemical reactions, enabling regioselective synthesis of complex molecules. nih.gov The combination of halogens and alkyl groups on an aminopyrimidine scaffold, as seen in 6-Bromo-2-ethylpyrimidin-4-amine, provides a rich platform for synthetic chemists to explore and create novel compounds with desired properties.

Contextualization of this compound as a Research Compound and Intermediate

This compound is primarily recognized as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. Its structure incorporates three key features that make it a versatile intermediate:

The Pyrimidine Core: Provides a foundational scaffold known for its biological activity.

The Bromo Substituent: Acts as a handle for further chemical modifications, most notably through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, or other carbon-based fragments.

Due to these characteristics, this compound is frequently utilized in the synthesis of more complex molecules that are then screened for potential therapeutic applications.

Historical Development of Related Pyrimidine Analogs in Academic Studies

The exploration of pyrimidine analogs has a rich history, driven by the quest for new therapeutic agents. A pivotal moment in this field was the development of 5-fluorouracil (B62378) (5-FU) in the mid-20th century. nih.gov The rationale behind its synthesis was to create an antimetabolite that could interfere with nucleic acid synthesis in cancer cells. nih.gov This was based on the observation that some tumors incorporated the natural pyrimidine uracil more actively than normal tissues. nih.gov The success of 5-FU and its derivatives spurred further research into halogenated and otherwise modified pyrimidine analogs.

Over the years, academic and industrial research has led to the synthesis and investigation of a vast number of pyrimidine derivatives. Studies have explored the impact of various substituents at different positions of the pyrimidine ring, leading to the discovery of compounds with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. humanjournals.comgsconlinepress.comtandfonline.com This ongoing research continues to expand our understanding of the structure-activity relationships of pyrimidine analogs and provides the foundation for the development of new and improved medicines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-ethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-2-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAVHEKZVCPPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301059
Record name 6-Bromo-2-ethyl-4-pyrimidinamine
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Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811450-27-8
Record name 6-Bromo-2-ethyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=811450-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-ethyl-4-pyrimidinamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromo 2 Ethylpyrimidin 4 Amine and Its Analogs

Precursor-Based Synthesis Routes

The construction of the 6-Bromo-2-ethylpyrimidin-4-amine molecule typically begins with a pre-formed pyrimidine (B1678525) ring or its immediate precursors, which is then functionalized in a stepwise manner. The principal synthesis of the pyrimidine ring itself often involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, or guanidines. wikipedia.orgbu.edu.eg

Amination Reactions in Pyrimidine Synthesis

Introducing an amino group at the C4 position of the pyrimidine ring is a crucial step. This is generally achieved through nucleophilic aromatic substitution (SNAr) reactions, where a halogen atom at the target position is displaced by an amine source. researchgate.net Pyrimidines with halogens at the 2- and 4-positions are excellent starting materials, with the C4 position generally being more reactive and preferred for nucleophilic attack over the C2 position. researchgate.net

A common strategy involves the reaction of a 4-chloropyrimidine (B154816) derivative with ammonia (B1221849) or an appropriate amine. For instance, the conversion of uridines into 4-amino-pyrimidine nucleosides can be achieved by first activating the 4-position with p-toluenesulfonyl chloride to form a quaternary ammonium (B1175870) intermediate, which is then subjected to amination with aqueous ammonia. oup.com The synthesis of 2,4-diaminopyrimidines can proceed by the sequential substitution of chlorine atoms on a 2,4-dichloropyrimidine (B19661) precursor with different amines. nih.gov

The amination of UTP to form CTP, a fundamental reaction in biochemistry, is catalyzed by CTP synthetase, where glutamine often serves as the amino group donor in animals. biochemden.com This enzymatic process underscores the intrinsic reactivity of the C4 position towards amination. umich.edu

Halogenation Strategies for Pyrimidine Rings

The introduction of a bromine atom onto the pyrimidine ring is typically accomplished via electrophilic halogenation. The electron-deficient nature of the pyrimidine ring means that electrophilic substitution is generally less facile than in pyridine (B92270) and occurs at the most electron-rich C5 position. wikipedia.org However, direct halogenation at other positions can be achieved with specific reagents and strategies.

For the synthesis of 6-bromo derivatives, a common route involves starting with a pyrimidine that already has the desired halogen or can be halogenated regioselectively. N-halosuccinimides, such as N-bromosuccinimide (NBS), are frequently used halogenating agents. elsevierpure.comnih.gov For example, the C5-halogenation of pyrimidine nucleosides has been efficiently performed using N-halosuccinimides in ionic liquids. elsevierpure.com While direct C6 halogenation is less common, it can be part of a multi-step synthesis where the substitution pattern is built around a pre-existing 6-halopyrimidine. The synthesis of 6-bromo-benzo[2,1-b]pyrimidin-4-thiones, for example, highlights the use of a brominated pyrimidine core. researchgate.net

Alternative methods for halogenating pyridine rings, which share chemical similarities with pyrimidines, involve designed phosphine (B1218219) reagents that can be installed at the 4-position and subsequently displaced by a halide nucleophile. nih.govacs.org

Introduction of Alkyl Moieties via Alkylation or Coupling Reactions

The ethyl group at the C2 position can be introduced through various methods. One approach is to start the pyrimidine synthesis with a precursor already containing the ethyl group, such as by using an ethyl-substituted amidine in a condensation reaction. wikipedia.org

Alternatively, an existing pyrimidine ring can be functionalized. Reactions with organometallic reagents like organolithium or Grignard reagents can introduce alkyl groups. wikipedia.orgresearchgate.net These reactions typically proceed via nucleophilic attack on an electron-deficient carbon of the pyrimidine ring, often facilitated by a halogen substituent that can be displaced or participate in a metal-halogen exchange. For example, reacting a halopyrimidine with an alkyllithium reagent can yield a 4-alkylpyrimidine after aromatization. wikipedia.org

Regioselective and Stereoselective Synthetic Protocols

Controlling the position of each substituent (regioselectivity) is critical for the synthesis of a specific isomer like this compound. As noted, the inherent reactivity of the pyrimidine ring often dictates the site of substitution.

Key Regioselective Considerations:

Nucleophilic Substitution: The C4 and C6 positions of the pyrimidine ring are highly susceptible to nucleophilic attack, especially when they bear a good leaving group like a halogen. The C4 position is generally more reactive than the C2 position. researchgate.net

Electrophilic Substitution: This type of reaction preferentially occurs at the C5 position, which is the least electron-deficient. wikipedia.org

Directed Metalation: The use of directing groups can guide metalation and subsequent electrophilic trapping to specific positions that might not be intrinsically favored.

A study on the synthesis of new pyrimidine derivatives using organolithium reagents demonstrated high regioselectivity, favoring the formation of C4-substituted products via nucleophilic attack. researchgate.net Similarly, methods have been developed for the highly efficient and regioselective C5-halogenation of pyrimidine nucleosides. elsevierpure.com Stereoselectivity is primarily a consideration when chiral centers are present, such as in the substituents or during the synthesis of certain fused pyrimidine systems or nucleosides. thieme-connect.comcarewellpharma.in For an achiral molecule like this compound, the main challenge lies in regiochemical control.

Catalytic Approaches in Pyrimidine Synthesis (e.g., Palladium-Catalyzed Reactions)

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, yield, and selectivity. Palladium-catalyzed cross-coupling reactions are particularly valuable in the synthesis of highly functionalized pyrimidines.

These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. For instance, palladium-catalyzed reactions are used for:

C-C Bond Formation: Suzuki, Stille, and Heck couplings can be used to introduce alkyl and aryl groups onto the pyrimidine ring.

C-N Bond Formation: Buchwald-Hartwig amination is a powerful method for installing the amino group.

Palladium catalysts have been employed in the synthesis of 4-aminopyrido[2,3-d]pyrimidines through reactions involving isocyanide insertion. acs.org Palladium-mediated C5 substitution of pyrimidine nucleosides is another well-established application. nih.gov The development of palladium complexes with pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands has also led to catalysts with high activity in reactions like the Mizoroki-Heck reaction. acs.org A copper(II)-catalyzed amination of pyrimidines has also been shown to be highly chemoselective, providing monoaminated products in very good yields. organic-chemistry.org

Table 1: Examples of Catalytic Reactions in Pyrimidine Synthesis
Reaction TypeCatalyst/ReagentsApplicationReference
Isocyanide InsertionPalladium CatalystSynthesis of 4-aminopyrido[2,3-d]pyrimidines acs.org
C-H AlkenylationCationic Pd(II) CatalystSynthesis of multi-substituted pyridines (related heterocycles) nih.gov
Mizoroki-Heck ReactionPalladium(II)(NHC) ComplexesGeneral C-C bond formation acs.org
AminationCu(II)-PTABSChemoselective amination of halopyrimidines organic-chemistry.org
C5 SubstitutionPalladium CatalystLinker attachment to pyrimidine nucleosides nih.gov

Novel Synthetic Route Development for Pyrimidine Derivatives

Research continues to yield novel and more efficient pathways for synthesizing substituted pyrimidines. tandfonline.com These methods often focus on multi-component reactions, the use of environmentally benign solvents, and the development of new catalytic systems.

Recent advancements include:

The synthesis of pyrimidine derivatives via the condensation of α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate. nih.gov

A ZnCl2-catalyzed three-component coupling reaction involving enamines, triethyl orthoformate, and ammonium acetate (B1210297) to produce 4,5-disubstituted pyrimidines. organic-chemistry.orgresearchgate.net

Microwave-assisted cyclization reactions to provide faster and more efficient access to fluoroalkyl pyrimidines. mdpi.com

The development of straightforward synthetic strategies for highly substituted pyrimidine derivatives intended as bone anabolic agents, starting from chalcones and guanidine (B92328) hydrochloride. nih.gov

These innovative approaches offer greater flexibility in accessing a wide diversity of pyrimidine structures, including complex substitution patterns like that of this compound, often with improved yields and milder reaction conditions. nih.govmdpi.comnih.gov

Chemical Reactivity and Derivatization Studies of 6 Bromo 2 Ethylpyrimidin 4 Amine

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring in 6-Bromo-2-ethylpyrimidin-4-amine is susceptible to nucleophilic attack, particularly at the carbon atom bearing the bromine substituent. This reactivity allows for the introduction of a wide range of functional groups.

Displacement of Halogen Substituents

The bromine atom at the 6-position of the pyrimidine ring is a good leaving group and can be readily displaced by various nucleophiles. This nucleophilic aromatic substitution (SNAr) is a cornerstone of its derivatization. While specific studies on this compound are not extensively documented in readily available literature, the reactivity can be inferred from similar brominated pyridine (B92270) and pyrimidine systems. For instance, the bromine atom can be replaced with nucleophiles to introduce new functionalities. In related compounds, such as 4,6-dichloropyrimidines, nucleophilic substitution with amines has been demonstrated to occur, highlighting the susceptibility of halogenated pyrimidines to this type of reaction. mdpi.com The reaction of 3-bromo-4-nitropyridine (B1272033) with amines also showcases the feasibility of displacing a bromine atom on a nitrogen-containing heterocycle. clockss.org

Commonly, these reactions are carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and reaction temperature is crucial and is dependent on the nature of the nucleophile.

Reactivity of the Amino Group

The amino group at the 4-position of the pyrimidine ring is a key functional handle for further molecular elaboration. It can act as a nucleophile in various reactions, including acylation, alkylation, and condensation reactions. The reaction of a nucleophilic amino group with reagents like phenacyl bromide can proceed via either a condensation or an alkylation pathway, depending on the reaction conditions. nih.gov Basic conditions tend to favor SN2 alkylation of the amino group. nih.gov

Furthermore, the amino group can be protected to allow for selective reactions at other positions of the molecule. For instance, forming a formimidamide intermediate by reacting the amino group with 1,1-dimethoxy-N,N-dimethylmethanamine can be employed as a protection strategy. This protection allows for subsequent reactions, after which the amino group can be regenerated by acidic hydrolysis.

Carbon-Carbon Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the bromine atom in this compound makes it an ideal substrate for such transformations.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a widely used method for creating biaryl and vinyl-aryl structures. fishersci.co.uklibretexts.org While specific examples with this compound are not prevalent in the literature, the general principles are well-established for similar substrates like ortho-bromoanilines. nih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. fishersci.co.uk

A typical protocol for a Suzuki-Miyaura coupling involves the reaction of the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and can be substrate-dependent. nih.govnih.gov For instance, a study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines identified a preformed CataCXium A palladacycle with Cs2CO3 as an effective system. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh3)4-Na2CO3Toluene/H2O80-100
Pd(OAc)2SPhosK3PO41,4-Dioxane80-110
CataCXium A palladacycle-Cs2CO3Dioxane/H2O80

This table presents generalized conditions based on literature for similar substrates and is for illustrative purposes.

Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound is a suitable substrate for other palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Buchwald-Hartwig amination reactions.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, and is a powerful method for synthesizing arylalkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The reactivity of the halide is a key factor, with aryl bromides being effective coupling partners. wikipedia.org

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgresearchgate.net This reaction has broad substrate scope and functional group tolerance. wikipedia.org The choice of palladium catalyst and ligand is crucial for the success of the reaction and is dependent on the specific amine and aryl halide being coupled. libretexts.orgnih.gov

Table 2: Overview of Other Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerKey ReagentsTypical Products
Sonogashira CouplingTerminal AlkynePd catalyst, Cu(I) co-catalyst, Amine baseArylalkynes
Buchwald-Hartwig AminationPrimary or Secondary AminePd catalyst, Ligand, Base (e.g., NaOtBu)Aryl amines

This table provides a general overview of these reactions.

Functional Group Transformations and Modification of Side Chains

The ethyl and amino groups on the this compound scaffold can also be subjected to various chemical transformations to generate a diverse range of derivatives.

While specific literature on the modification of the ethyl group of this particular compound is scarce, studies on analogous systems provide valuable insights. For instance, a study on 2-amino-6-methyl-4(3H)-pyrimidinones demonstrated that the methyl group could be functionalized through a metallation-alkylation sequence. nih.gov This involved protecting the amino group, followed by treatment with n-butyllithium to generate an anion that could then react with various electrophiles. nih.gov A similar strategy could potentially be applied to the ethyl group of this compound to introduce further diversity.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structural details of 6-Bromo-2-ethylpyrimidin-4-amine at the atomic level. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a wealth of information regarding the chemical environment and connectivity of atoms within the molecule can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy provides critical information about the hydrogen atoms within the this compound molecule. The ¹H NMR spectrum of a related compound, 5-bromo-6-methyl-2-(piperidin-1-yl)pyrimidin-4-amine, shows characteristic signals that help in assigning the proton environments. For instance, the amine protons (NH₂) typically appear as a singlet at approximately 5.2 ppm. researchgate.net The methyl group protons give a singlet at 2.51 ppm, while the methylene (B1212753) protons of the piperidine (B6355638) ring appear as a multiplet between 1.2 and 1.7 ppm and a triplet at 3.41 ppm. researchgate.net While not the exact compound, this data from a similar structure provides a strong indication of the expected chemical shifts for the ethyl and amine protons in this compound.

Table 1: Representative ¹H NMR Data for a Structurally Similar Pyrimidine (B1678525) Derivative

Functional Group Chemical Shift (δ, ppm) Multiplicity
NH₂ 5.2 Singlet
CH₃ (of ethyl) ~1.2 Triplet
CH₂ (of ethyl) ~2.6 Quartet

Note: The chemical shifts for this compound are predicted based on analogous structures and may vary slightly in experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. In a related pteridine (B1203161) derivative, a key carbon signal for a pyrazine (B50134) carbon appears at δ 148.24 ppm. nih.gov This suggests that the carbon atoms within the pyrimidine ring of this compound would have characteristic chemical shifts in the aromatic region of the spectrum. The ethyl group carbons would appear at higher field, with the CH₃ carbon being the most shielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C2 (attached to ethyl group) ~170
C4 (attached to amine group) ~165
C5 (pyrimidine ring) ~100
C6 (attached to bromine) ~158
CH₂ (ethyl group) ~25

Note: These are estimated values and can be influenced by solvent and other experimental parameters.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, for example, confirming the triplet-quartet pattern of the ethyl group protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals for the CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds. For a similar compound, 5-bromo-6-methyl-2-(piperidin-1-yl)pyrimidin-4-amine, characteristic N-H stretching vibrations for the amine group are observed at 3310 and 3440 cm⁻¹. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
N-H (Amine) 3450 - 3300 Stretching vibrations
C-H (Alkyl) 3000 - 2850 Stretching vibrations
C=N (Pyrimidine ring) 1650 - 1550 Stretching vibrations
C=C (Pyrimidine ring) 1600 - 1475 Stretching vibrations
N-H (Amine) 1650 - 1580 Bending vibration

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula, C₆H₈BrN₃. The predicted monoisotopic mass for the [M+H]⁺ ion of the closely related 6-bromo-2-ethoxypyrimidin-4-amine (B1377889) is 217.99236 Da. uni.lu This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

For a related compound, 5-bromo-2-chloropyrimidin-4-amine, SC-XRD analysis revealed a monoclinic crystal system with the space group P2₁/c. researchgate.netnih.gov The pyrimidine ring was found to be essentially planar. researchgate.netnih.gov In the crystal structure of this analog, molecules are linked into dimers through N-H···N hydrogen bonds. researchgate.netnih.gov It is expected that this compound would also exhibit a planar pyrimidine ring and engage in intermolecular hydrogen bonding via its amine group. The crystal structure of another pyrimidine derivative, 1-ethyl-2-(ethylamino)-4-(4-fluorophenyl)-1,6-dihydro-6-oxopyrimidine-5-carbonitrile, was also found to be monoclinic with a P 21/n space group. rjlbpcs.com

Table 4: Representative Crystallographic Data for a Similar Pyrimidine Compound (5-Bromo-2-chloropyrimidin-4-amine)

Parameter Value Reference
Crystal System Monoclinic researchgate.netnih.gov
Space Group P2₁/c researchgate.netnih.gov
a (Å) 6.0297 (1) nih.gov
b (Å) 8.1542 (2) nih.gov
c (Å) 13.4163 (3) nih.gov
β (°) 90.491 (2) nih.gov
Volume (ų) 659.62 (2) nih.gov

This comprehensive suite of analytical techniques provides a detailed and unambiguous structural characterization of this compound, which is essential for understanding its chemical properties and potential applications.

Determination of Molecular Conformation and Geometry

In analogous pyrimidine derivatives, the carbon-carbon and carbon-nitrogen bond lengths within the heterocyclic ring are well-established. For instance, studies on similar compounds show typical C-C bond lengths in the range of 1.37-1.40 Å and C-N bond lengths between 1.33 and 1.35 Å. The C-Br bond length is expected to be approximately 1.88 Å. The conformation of the ethyl group relative to the pyrimidine ring is of particular interest, as rotation around the C-C single bond can lead to different rotamers. The spatial arrangement of the amino group is also crucial, as it plays a key role in the molecule's intermolecular interactions.

While specific experimental data for this compound is not available in the provided search results, a hypothetical data table for its key geometric parameters can be constructed based on known values for similar structures.

Interactive Table 1: Hypothetical Geometric Parameters for this compound

ParameterAtom 1Atom 2Atom 3Expected Value
Bond Length (Å)C2N1-~1.34
Bond Length (Å)N1C6-~1.33
Bond Length (Å)C6C5-~1.39
Bond Length (Å)C5C4-~1.40
Bond Length (Å)C4N3-~1.34
Bond Length (Å)N3C2-~1.35
Bond Length (Å)C6Br-~1.88
Bond Length (Å)C2C(ethyl)-~1.51
Bond Length (Å)C4N(amino)-~1.36
Bond Angle (°)N1C2N3~127
Bond Angle (°)C2N3C4~116
Bond Angle (°)N3C4C5~123
Bond Angle (°)C4C5C6~117
Bond Angle (°)C5C6N1~122
Bond Angle (°)C6N1C2~115
Torsion Angle (°)N3C2C(ethyl)C(methyl)

Note: These values are estimations based on related crystal structures and are for illustrative purposes.

Analysis of Intermolecular Interactions

The solid-state packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds, a characteristic feature of aminopyrimidine derivatives. bldpharm.commdpi.com The amino group serves as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring act as acceptors. This leads to the formation of robust supramolecular synthons.

In many crystalline aminopyrimidines, molecules are linked into dimers or chains through N—H···N hydrogen bonds. mdpi.com For example, in the crystal structure of 5-bromo-2-chloropyrimidin-4-amine, pairs of N—H···N hydrogen bonds connect molecules into inversion dimers, which are further linked into a two-dimensional framework. researchgate.net The geometry of these hydrogen bonds, including the donor-acceptor distance and the angle, is critical to the stability of the crystal lattice.

A hypothetical table of intermolecular interactions for this compound is presented below, based on interactions observed in similar compounds.

Interactive Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorDistance (D···A, Å)Angle (D-H···A, °)
Hydrogen BondN-H (amino)N (ring)~3.0 - 3.2~160 - 175
π-π StackingPyrimidine RingPyrimidine Ring~3.4 - 3.8 (centroid-centroid)N/A
Halogen BondC-BrN (ring) or N (amino)~3.0 - 3.5~160 - 175

Note: These are potential interactions and their parameters are based on observations in related structures.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is favored for its balance of accuracy and computational efficiency. nih.gov Methods like the B3LYP functional combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p) are commonly employed to optimize molecular geometry and calculate various properties. nih.govphyschemres.org

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com These orbitals are key to understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and can be easily excited. researchgate.net

For example, a DFT study on a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, calculated a HOMO-LUMO gap of 4.343 eV. nih.gov Analysis of another pyrimidine (B1678525) derivative revealed that the HOMO was delocalized over the electron-rich pyran ring, while the LUMO was concentrated on a nitrophenyl substituent, indicating the likely sites of electronic interaction. umich.edu For 6-Bromo-2-ethylpyrimidin-4-amine, one would expect the HOMO to be influenced by the electron-donating amino group and the pyrimidine ring's lone pairs, while the LUMO would be affected by the electron-withdrawing bromine atom.

Illustrative Data: Frontier Molecular Orbital Parameters for a Related Pyrimidine Derivative This table presents example data from a hypothetical DFT calculation to illustrate the typical parameters evaluated.

Parameter Value (eV) Description
EHOMO -6.25 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.91 Energy of the Lowest Unoccupied Molecular Orbital

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. nih.govnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.govnih.gov These theoretical predictions are often correlated with experimental data to assign signals and confirm the molecular structure. Good correlations between calculated and experimental shifts validate the computed geometry. nih.gov

IR Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the vibrational modes of the molecule (e.g., stretching, bending). nih.gov Comparing the computed IR spectrum with the experimental one helps in assigning the absorption bands to specific functional groups. For instance, in pyrimidine derivatives, characteristic frequencies for N-H, C=O, C=N, and aromatic C-H vibrations can be identified and compared. physchemres.orgresearchgate.net

Illustrative Data: Predicted vs. Experimental Spectroscopic Data for a Pyrimidine Analog This table shows an example comparison that would be typical in a study of this nature.

Parameter Predicted Value Experimental Value
¹H NMR (δ, ppm) - H on C5 6.85 6.79
¹³C NMR (δ, ppm) - C4 162.1 161.5
IR Frequency (cm⁻¹) - N-H stretch 3340 3337

Most non-trivial molecules can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformer(s), which correspond to energy minima on the potential energy surface. For this compound, rotation around the C-C bond of the ethyl group and potential puckering of the pyrimidine ring (if not perfectly planar) would be subjects of such an analysis.

Computational methods can calculate the relative energies of different conformers. Studies on substituted pyrimidines and pyridines have shown that the presence and nature of substituents significantly influence the conformational preferences and the energy barriers to rotation. nih.govmdpi.com The most stable conformation is the one that predominates at equilibrium and is typically used for further calculations like docking studies. frontiersin.orgnih.gov

Computational chemistry can elucidate the step-by-step pathway of a chemical reaction, identifying transition states and intermediates. researchgate.net This allows for a detailed understanding of reaction kinetics and thermodynamics. For pyrimidines, computational studies have investigated mechanisms of electrophilic and nucleophilic substitution, as well as more complex ring-opening and rearrangement reactions. umich.eduresearchgate.net

For this compound, a key reaction would be nucleophilic aromatic substitution, where the bromine atom is displaced. Electrophilic substitution is also possible, likely at the C5 position, which is activated by the amino group. slideshare.net DFT calculations can model the energy profiles of these reaction pathways, determine activation energies, and predict which products are favored, providing a rationale for experimentally observed regioselectivity. mdpi.com

Molecular Modeling and Simulation

While quantum mechanics focuses on electronic detail, molecular modeling and simulation techniques are often used to study the behavior of molecules in larger systems, particularly in biological contexts.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comnih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target. nih.govnih.gov

Aminopyrimidine scaffolds are present in numerous clinically approved drugs, often targeting protein kinases. nih.gov Therefore, a compound like this compound would be a candidate for docking studies against various kinases or other enzymes implicated in disease. For example, studies on other pyrimidine derivatives have successfully used molecular docking to predict binding to targets like SARS-CoV-2 main protease, topoisomerase II, and β-glucuronidase. nih.govmdpi.comnih.gov

The docking process involves placing the ligand in the active site of the protein and scoring the different poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. A lower binding energy (or a higher docking score, depending on the software) indicates a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds between the amino group of the pyrimidine and amino acid residues in the protein's active site, which rationalize the compound's inhibitory activity. nih.govnih.gov

Illustrative Data: Molecular Docking Results for a Pyrimidine Inhibitor This table provides an example of typical data generated from a molecular docking study.

Protein Target Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Protein Kinase X -8.5 ASP-145 Hydrogen Bond (with NH₂)
LYS-23 Hydrogen Bond (with N1)
LEU-83 Hydrophobic Interaction

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For pyrimidine derivatives, SAR studies have been instrumental in the development of various therapeutic agents. rsc.org The position and nature of substituents on the pyrimidine ring can significantly impact a compound's pharmacological profile. rsc.org

While a specific SAR study for this compound is not available, general SAR principles for substituted pyrimidines can be considered. The pyrimidine core itself is a key pharmacophore, and its substituents at the 2, 4, and 6 positions can be systematically varied to probe their effects on activity. nih.gov

For example, in a series of 2,4,6-trisubstituted pyrimidines, the introduction of different amine moieties at the 4-position was found to significantly influence their antibacterial activity. In another study on pyrido[2,3-d]pyrimidine (B1209978) analogs, substitutions at the 2-position were shown to be critical for their inhibitory activity against PI3Kα/mTOR. nih.gov The bromine atom at the 6-position of this compound is an electron-withdrawing group and a potential site for further chemical modification. Its presence and position are likely to have a profound effect on the molecule's electronic distribution and, consequently, its biological interactions.

The ethyl group at the 2-position and the amino group at the 4-position also play crucial roles. The amino group, in particular, can act as a hydrogen bond donor, which is often a key interaction in ligand-receptor binding. researchgate.net

Table 3: General Structure-Activity Relationships for Substituted Pyrimidines

Position of SubstitutionType of SubstituentGeneral Effect on ActivityReference
2-positionAromatic/Heterocyclic ringsCan enhance binding affinity through π-π stacking interactions. nih.gov
4-positionAmines, Morpholino groupsCrucial for modulating solubility and forming key hydrogen bonds. nih.gov
5-positionBromineCan act as a selective Aurora A kinase inhibitor. mdpi.com mdpi.com
6-positionAlkyl/Aryl groupsCan influence steric and electronic properties, affecting overall activity. medwinpublishers.com

Note: This table presents generalized SAR findings from studies on various pyrimidine derivatives and is not specific to this compound.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in advanced technologies such as optical data storage and telecommunications. Organic molecules with a "push-pull" electronic structure, featuring electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit significant NLO properties. The pyrimidine ring, being π-deficient and electron-withdrawing, is an excellent scaffold for designing NLO materials. rsc.orgnih.gov

Theoretical calculations, particularly DFT, are widely used to predict the NLO properties of molecules. Key parameters such as the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated to assess a molecule's NLO response. A large β value is indicative of a strong NLO response.

For this compound, the amino group at the 4-position acts as an electron-donating group, while the bromine atom at the 6-position and the pyrimidine ring itself act as electron-withdrawing moieties. This arrangement could potentially give rise to NLO properties. A computational study on a different pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), demonstrated that pyrimidine-based molecules can exhibit significant NLO behavior. rsc.orgresearchgate.net The study showed that the third-order nonlinear susceptibility (χ(3)) of PMMS was superior to that of known chalcone (B49325) derivatives. rsc.orgresearchgate.net

Table 4: Calculated NLO Properties for a Representative Pyrimidine Derivative (PMMS)

PropertyCalculated ValueUnitsReference
Dipole Moment (μ)5.86Debye rsc.org
Mean Polarizability (α)36.88 x 10⁻²⁴esu rsc.org
First Hyperpolarizability (β)1.29 x 10⁻³⁰esu rsc.org

Note: The data in this table is for the pyrimidine derivative PMMS and serves to illustrate the potential NLO properties of this class of compounds.

Exploration of Biological Activities in Vitro and Mechanistic Insights

Enzyme Inhibition Studies and Mechanism of Action

Pyrimidine-based compounds have been identified as potent inhibitors of several key enzymes involved in pathological processes.

Specific Enzyme Target Inhibition (e.g., BRD4, PLK1, DHFR, Phosphodiesterase)

Bromodomain-containing protein 4 (BRD4): BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that recognize acetylated lysine residues on histones, playing a crucial role in the transcriptional regulation of oncogenes. nih.govnih.gov The inactivation or downregulation of BRD4 has been shown to inhibit cancer development, making it a promising therapeutic target. Numerous small-molecule inhibitors of BRD4 have been developed, with some currently in clinical trials. nih.gov For instance, novel aminopyrimidine-2,4-diones have been designed as dual-target inhibitors of BRD4 and Polo-like kinase 1 (PLK1). nih.gov These compounds aim to synergistically disrupt cancer cell growth and survival by targeting two critical proteins simultaneously. nih.gov

Polo-like kinase 1 (PLK1): PLK1 is a serine/threonine kinase that is a key regulator of multiple stages of mitosis. nih.gov Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov The dual inhibition of BRD4 and PLK1 by aminopyrimidine derivatives represents a promising strategy for developing new anticancer therapies. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the folate metabolic pathway, responsible for the synthesis of DNA, RNA, and proteins. nih.gov Inhibition of DHFR can halt DNA synthesis and lead to cell death, making it a target for both antibacterial and anticancer therapies. nih.govresearchgate.net Pyrimidine (B1678525) derivatives, specifically 2,4-diaminopyrimidines, have been extensively studied as DHFR inhibitors. researchgate.netnih.gov For example, 5-[4-[benzyl(methyl)amino]-3-nitrophenyl]-6-ethylpyrimidine-2,4-diamine has been identified as a non-toxic and selective inhibitor of human DHFR (h-DHFR). nih.gov Additionally, (±)-6-Alkyl-2,4-diaminopyrimidine-based compounds have shown inhibitory activity against bacterial DHFR from Bacillus anthracis and Staphylococcus aureus. nih.gov

Phosphodiesterase (PDE): Phosphodiesterases are a group of enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.gov Inhibitors of these enzymes have therapeutic applications in a variety of conditions, including chronic obstructive pulmonary disease (COPD) and erectile dysfunction. nih.gov Pyrimidine-based structures have been explored for the development of PDE inhibitors. For instance, pyrazolopyrimidines have been investigated as second-generation PDE5 inhibitors. cancer.gov

Kinetic Studies of Enzyme-Inhibitor Interactions

Recent studies have investigated the kinetic parameters of novel pyrimidine derivatives against various metabolic enzymes. For a series of newly synthesized pyrimidine compounds, Ki (inhibition constant) values were determined against several enzymes:

Human Carbonic Anhydrase I (hCA I): Ki values ranged from 39.16 ± 7.70 nM to 144.62 ± 26.98 nM. nih.govresearchgate.net

Human Carbonic Anhydrase II (hCA II): Ki values were in the range of 18.21 ± 3.66 nM to 136.35 ± 21.48 nM. nih.govresearchgate.net

Acetylcholinesterase (AChE): Ki values were found to be between 33.15 ± 4.85 nM and 52.98 ± 19.86 nM. nih.govresearchgate.net

Butyrylcholinesterase (BChE): The Ki values for BChE inhibition ranged from 31.96 ± 8.24 nM to 69.57 ± 21.27 nM. nih.govresearchgate.net

α-Glycosidase: Ki values were determined to be in the range of 17.37 ± 1.11 nM to 253.88 ± 39.91 nM. nih.govresearchgate.net

Aldose Reductase (AR): Inhibition constants against AR were between 648.82 ± 53.74 nM and 1902.58 ± 98.90 nM. nih.govresearchgate.net

These kinetic studies provide valuable insights into the potency and selectivity of these pyrimidine derivatives as enzyme inhibitors.

Receptor Binding Profiling and Agonist/Antagonist Activity (e.g., GPR119 agonists)

G protein-coupled receptor 119 (GPR119): GPR119 is a promising target for the treatment of type 2 diabetes. nih.gov Its activation stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1). nih.gov A novel series of pyrimido[5,4-b] mdpi.comasm.orgoxazine derivatives have been developed as potent GPR119 agonists. nih.gov Several of these compounds exhibited potent EC50 values in the nanomolar range, with one compound demonstrating a significant hypoglycemic effect in an oral glucose tolerance test. nih.gov

Other pyrimidine derivatives have been shown to act as antagonists for various receptors. For example, two series of diaryl 2- or 4-amidopyrimidines have been synthesized and evaluated for their affinity to human adenosine receptors, with some ligands showing remarkable affinity (Ki < 10 nM) as selective A3 adenosine receptor antagonists. nih.gov Furthermore, a new class of non-peptide cholecystokinin-A (CCK-A) receptor antagonists based on a 1,3-dioxoperhydropyrido[1,2-c]pyrimidine skeleton have been developed, with the most potent compound displaying nanomolar CCK-A receptor affinity. nih.gov

In Vitro Antimicrobial Activity Studies

The pyrimidine scaffold is a key structural component in many compounds exhibiting antimicrobial properties. proquest.comnih.gov

Antibacterial Efficacy Against Specific Strains

Numerous studies have demonstrated the antibacterial activity of pyrimidine derivatives against a range of bacterial species. nih.gov For instance, a series of 5-bromo-pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity, with several compounds demonstrating significant activity against both Gram-positive and Gram-negative bacteria.

The table below summarizes the antibacterial activity of various pyrimidine derivatives against specific bacterial strains, as indicated by their minimum inhibitory concentration (MIC) values.

Compound ClassBacterial StrainMIC (µg/mL)
(±)-6-Alkyl-2,4-diaminopyrimidinesBacillus anthracis0.125 - 8
(±)-6-Alkyl-2,4-diaminopyrimidinesStaphylococcus aureus0.125 - 8
4-(4-morpholinophenyl)-6-arylpyrimidin-2-aminesVibrio cholerae-
4-(4-morpholinophenyl)-6-arylpyrimidin-2-aminesStaphylococcus aureus-
4-(4-morpholinophenyl)-6-arylpyrimidin-2-aminesKlebsiella pneumoniae-
4-(4-morpholinophenyl)-6-arylpyrimidin-2-aminesPseudomonas aeruginosa-
Pyrimidine DerivativesStaphylococcus aureus16.26
Pyrimidine DerivativesBacillus subtilis17.34
Pyrimidine DerivativesEscherichia coli17.34

Data sourced from multiple studies demonstrating the antibacterial potential of pyrimidine-based compounds. nih.govresearchgate.netnih.gov

Antifungal Efficacy

Pyrimidine derivatives have also shown significant antifungal activity against various fungal species. mdpi.comnih.govnih.gov A study on novel pyrimidine derivatives demonstrated their in vitro antifungal activities against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.gov One compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, exhibited excellent activity against Phomopsis sp. with an EC50 value of 10.5 µg/mL. nih.gov

Another study screened pyrimidine derivatives against fourteen phytopathogenic fungi, with most compounds showing some level of fungicidal activity. mdpi.com Additionally, a series of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines were tested for their antifungal properties, with some compounds showing notable activity against Aspergillus flavus, Mucor, Candida albicans, and Rhizopus. nih.gov

The table below presents the antifungal activity of a pyrimidine derivative against specific fungal strains.

CompoundFungal StrainEC50 (µg/mL)
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamidePhomopsis sp.10.5

This data highlights the potential of pyrimidine derivatives as antifungal agents. nih.gov

Mechanistic Insights into Antimicrobial Action

The precise mechanism of antimicrobial action for 6-Bromo-2-ethylpyrimidin-4-amine has not been explicitly detailed in available research. However, studies on analogous compounds offer potential insights. For instance, research on certain 6-bromoindolglyoxylamido derivatives suggests a mechanism involving rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria nih.gov. This disruption of the bacterial cell membrane integrity is a common mechanism for various antimicrobial agents. Furthermore, a novel series of amino-pyrimidine derivatives has been shown to be effective against Gram-negative bacteria like E. coli nih.govnih.gov. The antimicrobial potential of 2-aminopyrimidine derivatives is well-recognized, with their broad-spectrum activity attributed to their diverse chemical structures ijpsjournal.com. While these findings are for related bromo- and amino-pyrimidine compounds, they suggest that this compound might exert its antimicrobial effects through similar pathways involving the disruption of microbial cell membranes or other essential cellular processes.

In Vitro Antiviral Activity Investigations

The antiviral potential of this compound is an area of significant interest, with studies on related compounds providing preliminary clues.

Activity Against Specific Viral Strains (e.g., Vaccinia, HSV, CHIKV)

Research on other related structures, such as 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, has indicated a spectrum of immunomodulatory activity that may be linked to its antiviral properties nih.gov. While a broad antiviral assay of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives showed some activity against various viral strains, it was often close to their toxicity threshold nih.gov. There is currently no specific data on the activity of this compound against Chikungunya virus .

Analysis of Viral Replication Inhibition Pathways

The specific pathways through which this compound might inhibit viral replication have not been elucidated. General studies on aminopyrimidine derivatives have identified them as potential multiflavivirus antiviral compounds, suggesting that they could act as protease inhibitors nih.gov. For instance, a new acyclic pyrimidine nucleoside phosphonate prodrug has been shown to inhibit the replication of various DNA viruses, including vaccinia virus, by targeting the viral DNA polymerase, which acts early in the viral replication cycle biorxiv.org. Other pyrimidine derivatives have been found to inhibit viral entry into host cells mdpi.com. These examples from related compounds suggest that this compound could potentially interfere with viral replication by targeting viral enzymes essential for replication or by blocking the entry of the virus into host cells.

In Vitro Anticancer Activity and Cellular Mechanisms

The anticancer potential of pyrimidine derivatives is a well-established field of research, with several approved drugs containing this chemical scaffold mdpi.com. The inclusion of a bromine atom can further enhance the cytotoxic properties of these molecules.

Cytotoxicity against Specific Cancer Cell Lines

While specific cytotoxicity data for this compound is not available, numerous studies on structurally similar compounds have demonstrated significant antiproliferative activity against a range of cancer cell lines.

For example, a study on novel aminopyrimidine-2,4-diones and related compounds showed excellent to good cytotoxic activity against three cancer cell lines: MDA-MB-231 (breast cancer), HT-29 (colorectal adenocarcinoma), and U-937 (renal cancer), with the MDA-MB-231 cell line being the most sensitive nih.gov. Another study on pyrimidine derivatives reported cytotoxic effects against HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines researchgate.net. Furthermore, new substituted pyrimidines and their derivatives have shown activity against PC-3 (prostate adenocarcinoma) and HCT-116 (human colorectal carcinoma) cell lines researchgate.net.

The following table summarizes the cytotoxic activities of some related pyrimidine derivatives against various cancer cell lines:

Compound TypeCancer Cell LineActivity (IC50)Reference
Aminopyrimidine-2,4-dionesMDA-MB-231, HT-29, U-937Good to Excellent nih.gov
Pyrimidine derivativesHepG2, MCF-7Active researchgate.net
Substituted pyrimidinesPC-3, HCT-116Active researchgate.net
Fused Benzo[h]chromeno[2,3-d]pyrimidineMDA-MB-435, MDA-MB-468Total cell death mdpi.com
6-bromo-2-(morpholin-1-yl)-4-anilinoquinazolineL1210, HL-60, U-937 (Leukemia)Significant decrease in cell number nih.gov

Induction of Apoptosis and Cell Cycle Modulation

The mechanism of anticancer activity for many pyrimidine derivatives involves the induction of programmed cell death (apoptosis) and interference with the cell cycle of cancer cells.

Studies on brominated compounds have shown they can induce apoptosis and inhibit cell proliferation nih.gov. For instance, 5-bromo-2'-deoxyuridine is known to inhibit DNA synthesis, leading to cell cycle arrest and apoptosis nih.gov. Research on a 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline derivative demonstrated that it induced cell death by apoptosis in leukemia cells nih.gov.

Furthermore, investigations into fused benzo[h]chromeno[2,3-d]pyrimidines have revealed their vital role in cell cycle arrest and apoptosis induction mdpi.com. The Bcl-2 protein family, which are key regulators of apoptosis, are often targeted by such compounds mdpi.com. One study on a novel aminopyrimidine derivative showed it could exert its anticancer activity by causing cell cycle arrest at the G2/M phase and inducing apoptosis nih.gov. Another related compound was found to primarily induce a cell cycle arrest at the S-phase in MCF-7 cells and trigger apoptosis nih.gov. These findings strongly suggest that this compound, if found to have anticancer properties, would likely operate through similar mechanisms of inducing apoptosis and modulating the cell cycle in cancerous cells.

Interactions with Anti-apoptotic Proteins (e.g., Bcl-2)

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, or programmed cell death. Anti-apoptotic members of this family, such as Bcl-2 itself, are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. Consequently, the development of small molecules that can inhibit the function of these anti-apoptotic proteins is a key strategy in oncology research.

While direct studies on the interaction of this compound with Bcl-2 are not extensively documented in publicly available research, the broader class of pyrimidine derivatives has shown promise in this area. For instance, research into novel cyanopyrimidine derivatives has demonstrated their ability to interact with the Bcl-2 protein. nih.gov Molecular docking studies of certain cyanopyrimidine compounds have revealed that they can bind to the hydrophobic groove of Bcl-2, a critical region for its interaction with pro-apoptotic proteins. nih.gov This interaction can disrupt the sequestration of pro-apoptotic proteins by Bcl-2, thereby promoting apoptosis.

The structural features of this compound, including the pyrimidine core and the bromine substituent, could potentially contribute to its binding affinity for anti-apoptotic proteins. The pyrimidine ring system provides a scaffold that can be functionalized to optimize interactions with the binding pockets of proteins like Bcl-2. Further mechanistic studies, such as co-immunoprecipitation and surface plasmon resonance, would be necessary to definitively characterize the interaction between this compound and Bcl-2 and to elucidate the specific molecular determinants of this binding.

In Vitro Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. The anti-inflammatory potential of pyrimidine derivatives has been a subject of significant investigation. nih.govnih.gov

Modulation of Pro-inflammatory Mediators

The anti-inflammatory effects of chemical compounds are often mediated through their ability to modulate the production and activity of pro-inflammatory mediators. These mediators include enzymes like cyclooxygenases (COX), which are responsible for the synthesis of prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).

Research on various substituted pyrimidine derivatives has demonstrated their capacity to inhibit COX enzymes. nih.gov The inhibition of COX-1 and COX-2 is a common mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Some pyrimidine analogs have shown selective inhibition of COX-2, which is often upregulated at sites of inflammation. nih.gov For example, certain trifluoromethyl-substituted pyrimidine derivatives have exhibited potent and selective COX-2 inhibitory activity. nih.gov

Furthermore, pyrimidine derivatives have been shown to affect the production of pro-inflammatory cytokines. These molecules play a central role in orchestrating the inflammatory response. The ability of a compound to suppress the release of key cytokines like TNF-α and IL-6 is a strong indicator of its anti-inflammatory potential. Studies on various pyrimidine-based compounds have indicated their ability to downregulate the expression of these critical inflammatory mediators. nih.govnih.gov The precise mechanisms by which this compound might modulate these pathways remain to be elucidated through specific in vitro assays, such as enzyme immunoassays for COX inhibition and ELISAs for cytokine quantification in stimulated immune cells.

Below is a table summarizing the in vitro COX inhibitory activity of some representative pyrimidine derivatives, illustrating the potential of this chemical class as anti-inflammatory agents.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrimidine Derivative A8.20.4518.2
Pyrimidine Derivative B10.50.813.1
Pyrimidine Derivative C5.15.30.96
Celecoxib (Reference)15.00.04375

This table presents hypothetical data based on findings for various pyrimidine derivatives in the scientific literature to illustrate the range of activities observed within this class of compounds.

Applications As a Chemical Building Block in Organic Synthesis and Materials Science

Utility in the Construction of Complex Heterocyclic Systems

The presence of a bromine atom at the 6-position of the pyrimidine (B1678525) ring makes 6-Bromo-2-ethylpyrimidin-4-amine an excellent substrate for various cross-coupling reactions, enabling the synthesis of a diverse array of fused and substituted heterocyclic systems.

One of the most powerful applications of this building block is in the synthesis of purine (B94841) analogs and other fused pyrimidines, which are of significant interest in medicinal chemistry due to their structural resemblance to endogenous nucleobases. The bromine atom can be readily displaced or coupled with other molecular fragments to construct these complex scaffolds. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are instrumental in this context.

The Suzuki-Miyaura coupling allows for the formation of a carbon-carbon bond at the 6-position of the pyrimidine ring. By reacting this compound with various boronic acids or esters, a wide range of aryl, heteroaryl, or alkyl groups can be introduced. This strategy is pivotal in the synthesis of 6-substituted purine analogs.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with a 6-Bromopyrimidine Scaffold

EntryBoronic Acid/EsterCatalystProduct
1Phenylboronic acidPd(PPh₃)₄2-Ethyl-6-phenylpyrimidin-4-amine
2Thiophene-2-boronic acidPd(dppf)Cl₂2-Ethyl-6-(thiophen-2-yl)pyrimidin-4-amine
3Pyridine-3-boronic acidPd₂(dba)₃ / SPhos2-Ethyl-6-(pyridin-3-yl)pyrimidin-4-amine

Similarly, the Buchwald-Hartwig amination provides a direct route to form a carbon-nitrogen bond at the 6-position. This reaction is particularly useful for synthesizing 6-aminopurine derivatives and other nitrogen-containing heterocyclic systems. The reaction of this compound with a variety of primary or secondary amines, catalyzed by a palladium complex, yields the corresponding 6-amino-substituted pyrimidines.

Table 2: Representative Buchwald-Hartwig Amination Reactions with a 6-Bromopyrimidine Scaffold

EntryAmineCatalystProduct
1MorpholinePd₂(dba)₃ / XPhos2-Ethyl-6-morpholinopyrimidin-4-amine
2AnilinePd(OAc)₂ / BINAPN,6-Diphenyl-2-ethylpyrimidine-4-amine
3BenzylaminePdCl₂(Amphos)₂N-Benzyl-2-ethyl-6-aminopyrimidine

Beyond these cross-coupling reactions, the bromine atom can also serve as a leaving group in nucleophilic aromatic substitution reactions, further expanding the repertoire of accessible heterocyclic structures.

Role in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. The pyrimidine core is often considered a "privileged scaffold" in medicinal chemistry, as it is a common motif in biologically active compounds. This compound is an excellent starting point for DOS due to its multiple reactive sites that allow for the systematic introduction of chemical diversity.

The synthetic handles on this molecule—the bromo group at C6, the amino group at C4, and potentially the ethyl group at C2—can be independently or sequentially modified to generate a library of analogs with distinct three-dimensional shapes and functionalities.

A typical DOS strategy utilizing this compound could involve:

Functionalization at the 6-position: A diverse set of building blocks can be introduced at this position via Suzuki-Miyaura, Sonogashira, or Stille couplings, or through Buchwald-Hartwig amination.

Modification of the 4-amino group: The primary amine can be acylated, alkylated, or used as a handle to attach other molecular fragments, further increasing the structural diversity of the library.

Annulation reactions: The amino group and a suitably introduced substituent at the 6-position can undergo intramolecular cyclization reactions to form fused heterocyclic systems, leading to a rapid increase in molecular complexity and scaffold diversity.

This approach allows for the efficient exploration of chemical space around the pyrimidine core, which can be crucial for identifying novel compounds with desired biological activities.

Potential in the Development of Functional Materials

While the primary research focus for pyrimidine derivatives has historically been in medicinal chemistry, there is growing interest in their application in materials science. Certain heterocyclic compounds, including some pyrimidine derivatives, exhibit interesting photophysical properties such as fluorescence, which makes them potential candidates for use in organic light-emitting diodes (OLEDs), sensors, and imaging agents.

For this compound specifically, research into its potential for functional materials is still in its early stages. However, the pyrimidine scaffold itself offers a platform for developing new materials. The ability to extensively modify the core structure through the reactions described above allows for the fine-tuning of electronic and photophysical properties. For instance, the introduction of extended π-conjugated systems at the 6-position via cross-coupling reactions could lead to the development of novel fluorescent dyes.

Further investigation into the photophysical properties of derivatives of this compound is warranted to fully explore their potential in this emerging field. The systematic synthesis of a library of derivatives and the characterization of their absorption and emission spectra could unveil promising candidates for materials science applications.

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 6-Bromo-2-ethylpyrimidin-4-amine and its derivatives will prioritize green chemistry principles to enhance efficiency and minimize environmental impact. Traditional methods for creating substituted pyrimidines often involve multiple steps with harsh reagents and solvents. Modern approaches are shifting towards more sustainable alternatives.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form complex products, significantly improving atom economy and reducing waste. An iridium-catalyzed MCR has been successfully used to create highly substituted pyrimidines from amidines and alcohols, demonstrating a pathway that generates only water and hydrogen as byproducts. acs.org

Novel Catalysts: The use of reusable, non-toxic catalysts is a major focus. Nano-SiO2 and nano-ZnO particles have been employed as efficient, green catalysts for synthesizing pyrimidine-containing fused rings. researchgate.net These solid-supported catalysts are easily separated from the reaction mixture and can be reused, lowering costs and environmental burden.

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction times, often leading to higher yields and cleaner products compared to conventional heating. researchgate.net This method offers a significant advantage for rapidly building libraries of pyrimidine (B1678525) derivatives for screening.

Greener Solvents: A shift from traditional organic solvents to greener alternatives like water or solvent-free conditions is a critical aspect of sustainable synthesis. researchgate.net

These advanced synthetic strategies will enable the efficient and environmentally responsible production of a diverse library of this compound analogs for further investigation.

Elucidation of Comprehensive Structure-Activity Relationships through Advanced Chemical Biology Techniques

Understanding how the chemical structure of a molecule relates to its biological activity (Structure-Activity Relationship, SAR) is fundamental to drug discovery. nih.gov For this compound, a systematic exploration of its SAR will be crucial. This involves a "deconstruction-reconstruction" strategy where each part of the molecule is methodically modified. nih.gov

Future research will focus on synthesizing analogs by:

Modifying the 2-position: Replacing the ethyl group with various alkyl, aryl, or cycloalkyl groups to probe the size and nature of the binding pocket.

Substituting the 6-position: The bromo group is a versatile chemical handle. It can be replaced with other halogens, or used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide array of substituents, exploring how electronics and sterics at this position affect activity.

A study on 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, a related structure, revealed that modifications at the C-6 position were critical for its antiviral and immunomodulatory activity, highlighting the importance of systematic substitution. nih.gov By correlating these structural changes with biological activity data, researchers can build a comprehensive SAR map to guide the design of more potent and selective compounds.

Table 1: Hypothetical Structure-Activity Relationship Study for this compound Derivatives This table illustrates a potential research path for developing SAR data. The activity data is hypothetical and for illustrative purposes only.

Exploration of Novel Biological Targets through High-Throughput Screening of Derivatives

The pyrimidine core is a "privileged scaffold," meaning it can bind to a wide range of biological targets. nih.gov Derivatives have shown a vast array of pharmacological effects, including anticancer, antiviral, and anti-inflammatory activities. researchgate.nettandfonline.com A key future direction will be to screen a library of this compound derivatives against a broad panel of biological targets to uncover novel therapeutic applications.

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against specific enzymes, receptors, or cellular pathways. nih.gov A multiplexed HTS assay, for instance, can simultaneously monitor the inhibition of multiple drug-metabolizing enzymes. nih.gov Similar strategies can be applied to large panels of kinases, proteases, or G-protein coupled receptors, which are common targets in drug discovery. High-throughput screening of drug libraries has been successful in identifying potent agents and novel targets for diseases like acute leukemia. researchgate.net

Table 2: Potential Biological Targets for Pyrimidine-Based Compounds This table is based on established activities of various pyrimidine derivatives found in the literature.

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry offers powerful tools to accelerate drug discovery by predicting molecular properties and interactions, thereby prioritizing the synthesis of the most promising candidates. malvernpanalytical.com For this compound, in silico techniques will be indispensable.

Future research will leverage:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies can help rationalize observed SAR and provide insights into the specific amino acid interactions that drive binding affinity. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activity. nih.gov A robust QSAR model can predict the activity of virtual, unsynthesized compounds, allowing researchers to focus on designs with the highest predicted potency. rsc.orgnih.gov For example, a 3D-QSAR model was successfully used to design novel pyrimidine-based inhibitors of the ABCG2 protein. nih.gov

Predictive ADMET Models: The failure of drug candidates is often due to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Predictive models can estimate these properties early in the discovery process, helping to identify and mitigate potential liabilities before significant resources are invested. rsc.orgcas.org

By integrating these computational approaches with empirical data from synthesis and biological screening, the exploration of this compound and its derivatives can be conducted with greater speed, efficiency, and a higher probability of success.

Q & A

Q. How can I optimize the synthesis of 6-Bromo-2-ethylpyrimidin-4-amine to improve yield and purity?

Methodological Answer: Begin with a nucleophilic substitution reaction using 6-bromo-2-ethylpyrimidine as the starting material. Introduce the amine group via a Buchwald–Hartwig amination or a palladium-catalyzed cross-coupling reaction. Monitor reaction progress using thin-layer chromatography (TLC) and optimize parameters such as catalyst loading (e.g., Pd(OAc)₂ or XPhos), solvent polarity (e.g., DMF or THF), and temperature (80–120°C). Purify the product via column chromatography using silica gel and a gradient eluent (hexane/ethyl acetate). Confirm purity using HPLC (≥95%) and characterize via 1^1H/1313C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer: Use 1^1H NMR to identify protons adjacent to the bromine and ethyl groups (e.g., deshielded protons at δ 8.2–8.5 ppm for pyrimidine ring protons). 13^13C NMR will confirm the presence of the brominated carbon (~95–100 ppm) and ethyl carbons (~15–25 ppm for CH₃, ~30–40 ppm for CH₂). Infrared spectroscopy (IR) can detect N–H stretching vibrations (~3300–3500 cm⁻¹) and C–Br bonds (~550–650 cm⁻¹). For definitive confirmation, perform single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement, ensuring data-to-parameter ratios >10 and R-factors <0.05 .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of fine particles. Store the compound in a sealed container under inert gas (N₂ or Ar) to prevent degradation. In case of skin contact, wash immediately with soap and water. Refer to the Safety Data Sheet (SDS) for emergency procedures, including spill management (e.g., absorb with vermiculite) and disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How can I resolve contradictions in reported reactivity of the bromine substituent in this compound?

Methodological Answer: Contradictions may arise from solvent effects or competing reaction pathways. For example, bromine in pyrimidines can undergo nucleophilic aromatic substitution (SNAr) in polar aprotic solvents (e.g., DMSO) but may favor radical pathways under UV light. Design controlled experiments to isolate variables:

  • Vary solvents (DMF vs. THF) and bases (K₂CO₃ vs. DBU).
  • Use computational tools (DFT calculations) to compare activation energies for competing pathways.
  • Analyze intermediates via LC-MS to identify dominant mechanisms. Reference crystallographic data (e.g., C–Br bond lengths in SC-XRD structures) to assess electronic effects .

Q. What strategies can improve regioselectivity in functionalizing this compound?

Methodological Answer: The bromine atom at position 6 is electron-withdrawing, directing electrophilic substitution to position 5. For Suzuki couplings, use Pd(PPh₃)₄ with aryl boronic acids in degassed toluene/EtOH (3:1) at 80°C. To target position 4, protect the amine with a Boc group before functionalization. Monitor regioselectivity via 1^1H NMR integration and SC-XRD to confirm substitution patterns. For meta-directing groups, employ directing auxiliaries (e.g., pyridyl ligands) .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Calculate Mulliken charges to identify regions prone to attack. Validate predictions experimentally: compare calculated activation energies (ΔG‡) with kinetic data from Arrhenius plots. Use molecular dynamics simulations to assess solvent effects .

Q. What crystallographic challenges arise when refining the structure of this compound?

Methodological Answer: Heavy atoms like bromine cause absorption errors in SC-XRD. Mitigate this by using a small crystal (<0.2 mm) and multi-scan corrections (SADABS). Refine with SHELXL using anisotropic displacement parameters for non-H atoms. For disordered ethyl groups, apply restraints (e.g., SIMU/DELU) to maintain reasonable geometry. Validate refinement with R-factor convergence (<5% discrepancy) and a Flack parameter near 0 for enantiopure crystals .

Q. How can I design a kinetic study to compare the stability of this compound under varying conditions?

Methodological Answer: Conduct accelerated stability testing:

  • Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Sample at intervals (0, 1, 2, 4 weeks) and quantify degradation via HPLC.
  • Fit data to a first-order kinetic model: ln[C]=kt+ln[C0]\ln[C] = -kt + \ln[C_0].
  • Identify degradation products using HRMS and propose mechanisms (e.g., hydrolysis of the ethyl group or Br loss). Compare activation energy (Eₐ) from Arrhenius plots to predict shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.